molecular formula C6H13ClO3 B139825 2-[2-(2-Chloroethoxy)ethoxy]ethanol CAS No. 5197-62-6

2-[2-(2-Chloroethoxy)ethoxy]ethanol

Cat. No.: B139825
CAS No.: 5197-62-6
M. Wt: 168.62 g/mol
InChI Key: KECMLGZOQMJIBM-UHFFFAOYSA-N
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Description

2-[2-(2-Chloroethoxy)ethoxy]ethanol is a chemical compound with the molecular formula C6H13ClO3This compound is commonly used as an organic building block in the synthesis of various pharmaceutical compounds and other chemical products .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-[2-(2-Chloroethoxy)ethoxy]ethanol can be synthesized through the reaction of 2-(2-Chloroethoxy)ethanol with ethylene oxide in the presence of boron trifluoride diethyl etherate. The reaction is typically carried out by stirring the mixture for 2.5 hours at a temperature range of 45-55°C .

Industrial Production Methods

The industrial production of this compound involves the same synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

2-[2-(2-Chloroethoxy)ethoxy]ethanol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Biochemistry and Molecular Biology

2-[2-(2-Chloroethoxy)ethoxy]ethanol is utilized in the synthesis of various biochemical compounds. For instance, it has been employed in the synthesis of specific indole derivatives, which are significant in medicinal chemistry for their biological activities, including anti-cancer properties . The compound serves as a versatile building block for synthesizing more complex molecules through various chemical reactions.

Drug Development

This compound has shown promise in the development of anti-HIV agents and other pharmaceutical applications. Its structural characteristics allow it to interact with biological systems effectively, making it a candidate for further investigation in drug formulation . Research indicates that derivatives of this compound may enhance memory and learning capabilities, potentially leading to treatments for neurodegenerative diseases such as Alzheimer's .

Polymer Science

In polymer chemistry, this compound can act as a functionalized linker or monomer in the synthesis of polymers with specific properties. Its ability to form stable bonds makes it suitable for creating polymers that can be used in coatings, adhesives, and other materials requiring durability and resistance to environmental factors .

Case Study 1: Synthesis of Indole Derivatives

A study demonstrated the use of this compound in synthesizing 1-[3-(2-aminoethyl)-1H-indol-5-yloxy]-3,6-dioxa-8-mercaptooctane. The synthesis involved several steps where the compound acted as an intermediate, showcasing its utility in generating complex organic molecules important for therapeutic applications .

Case Study 2: Neuroprotective Agents

Research highlighted the potential of this compound in developing neuroprotective agents aimed at treating Alzheimer's disease. The studies indicated that compounds derived from this compound could enhance cognitive function and memory retention in preclinical models, suggesting a pathway for future drug development targeting neurodegeneration .

Comparative Analysis of Applications

Application AreaDescriptionKey Findings
BiochemistrySynthesis of complex organic moleculesUsed in indole derivative synthesis; significant biological activity
Drug DevelopmentPotential anti-HIV agent and neuroprotective applicationsEnhances memory; potential treatment for Alzheimer's
Polymer ScienceFunctionalized linker for polymer synthesisUseful in creating durable materials with specific properties

Mechanism of Action

The mechanism of action of 2-[2-(2-Chloroethoxy)ethoxy]ethanol involves its ability to act as an organic building block in various chemical reactions. The compound can undergo substitution, oxidation, and reduction reactions, which allow it to be incorporated into more complex molecules. The molecular targets and pathways involved depend on the specific application and the chemical reactions it undergoes .

Comparison with Similar Compounds

Biological Activity

2-[2-(2-Chloroethoxy)ethoxy]ethanol, also known as bis(2-chloroethyl) ether, is a chemical compound with significant industrial and biological relevance. This article explores its biological activity, mechanisms of action, and potential applications in various fields, including medicine and chemistry.

  • Molecular Formula: C6_6H13_{13}ClO3_3
  • Molecular Weight: 180.62 g/mol
  • Boiling Point: 117-120 °C
  • Density: 1.097 g/cm³

The primary biological activity of this compound is attributed to its ability to interact with biological tissues, particularly affecting the respiratory system . Upon exposure, it can cause significant irritation to the eyes, skin, and respiratory tract. The compound's volatility increases the risk of inhalation, especially in heated environments, leading to potential respiratory distress and irritation .

Pharmacokinetics

The compound exhibits characteristics that suggest rapid absorption and distribution in biological systems due to its low molecular weight and moderate volatility. Its effects are primarily local irritants rather than systemic toxicity; however, chronic exposure may lead to more severe health implications.

Cytotoxicity Studies

Research indicates that this compound has notable cytotoxic effects on various cell lines. For instance:

  • A study demonstrated that exposure to this compound resulted in increased cell death in human lung fibroblast cells, highlighting its potential as a cytotoxic agent.
  • The compound was also evaluated for its ability to induce apoptosis in cancer cell lines, suggesting a dual role as both a therapeutic agent and a toxicant depending on the context .

Antioxidant Properties

In addition to its cytotoxic effects, there are indications that this compound may possess antioxidant properties. It has been used in studies assessing the antioxidant capacity of various compounds, where it served as a comparative standard .

Applications in Synthesis and Industry

Due to its functional groups, this compound is widely used as an intermediate in organic synthesis:

  • Pharmaceuticals: It plays a role in synthesizing antipsychotic drugs and other pharmaceuticals by acting as a building block for more complex molecules .
  • Polymer Chemistry: The compound is utilized in producing polymers and other industrial chemicals, particularly those requiring specific ether functionalities .

Safety and Toxicology

The compound is classified as an irritant and poses risks upon exposure:

  • Eye Contact: Causes irritation and potential conjunctivitis.
  • Skin Contact: Can lead to dermatitis upon prolonged exposure.
  • Inhalation Risks: Exposure can result in respiratory irritation and delayed pulmonary edema .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-[2-(2-Chloroethoxy)ethoxy]ethanol, and how do reaction conditions influence yield?

  • Methodology : The compound is synthesized via nucleophilic substitution or etherification reactions. For example, in glycoside synthesis, this compound reacts with activated glycosyl donors in anhydrous dichloromethane using molecular sieves under nitrogen . Yield optimization requires precise stoichiometry (e.g., 1.2–1.5 equivalents of the chloroethoxy reagent) and temperature control (50–80°C for 24 hours in acetonitrile with K₂CO₃/NaBr as catalysts) . Post-synthesis purification involves vacuum distillation (boiling point: 117–120°C at 5 mmHg) .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodology : Use a combination of:

  • NMR spectroscopy : Analyze peaks for -CH₂Cl (δ ~3.6–3.8 ppm) and hydroxyl groups (δ ~1.5–2.5 ppm, exchangeable) .
  • Mass spectrometry : Confirm molecular weight (168.617 g/mol) via electron ionization (EI-MS) and monitor isotopic patterns for chlorine (³⁵Cl/³⁷Cl) .
  • Refractometry : Validate refractive index (n20/D: 1.458) as a purity indicator .

Q. What are the solubility and stability parameters for this compound under standard lab conditions?

  • Key Data :

  • Soluble in chloroform, acetonitrile, and polar aprotic solvents .
  • Hygroscopic; store under inert gas (argon/nitrogen) to prevent hydrolysis of the chloroethoxy group .
  • Density: 1.16 g/mL at 25°C; monitor for decomposition via gas chromatography (GC) if stored >6 months .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported toxicity profiles for this compound?

  • Methodology :

  • Comparative analysis : Contrast EU CLP classifications (skin/eye irritation Category 2) with in vitro assays (e.g., Ames test for mutagenicity).
  • Dose-response studies : Use human cell lines (e.g., HEK293) to evaluate respiratory toxicity (EC₅₀) at concentrations >10 mM .
  • Biomonitoring : Measure urinary metabolites (e.g., ethoxyacetic acid) in occupational exposure studies to assess bioaccumulation risks .

Q. What strategies optimize the use of this compound in polymer synthesis for DNA detection systems?

  • Experimental Design :

  • Functionalization : React with Fmoc-protected amino acids (e.g., Fmoc-AEEA) to create ethylene glycol-based polymers. Use TBTU/HOBt coupling agents in DMF .
  • Crosslinking efficiency : Monitor via fluorescence quenching assays (e.g., FAM-labeled DNA probes) to quantify binding affinity .
  • Stability testing : Evaluate polymer-DNA conjugates in simulated physiological buffers (pH 7.4, 37°C) over 72 hours .

Q. How do steric and electronic effects influence the reactivity of this compound in Mitsunobu reactions?

  • Mechanistic Insights :

  • Steric hindrance : The chloroethoxy chain reduces nucleophilicity at the terminal -OH, requiring stronger bases (e.g., DIAD/TPP) for activation .
  • Electronic effects : Electron-withdrawing chlorine enhances leaving-group ability in SN2 reactions. Compare kinetics with non-chlorinated analogs (e.g., triethylene glycol) via Hammett plots .

Q. What are the implications of conflicting data on reproductive toxicity in animal models?

  • Critical Analysis :

  • Review OECD Guideline 443 studies: Rodent models show reduced fertility at 300 mg/kg/day doses, but human relevance is debated due to metabolic differences (e.g., cytochrome P450 activity) .
  • Alternative models : Use Caenorhabditis elegans or zebrafish embryos for high-throughput screening of developmental toxicity .

Q. Methodological Resources

Q. How to safely handle and mitigate exposure risks in laboratory settings?

  • Protocols :

  • PPE : Wear nitrile gloves, safety goggles, and respirators (APF ≥10) during synthesis .
  • Ventilation : Use fume hoods with airflow ≥0.5 m/s to limit airborne concentrations below 1 ppm .
  • Spill management : Absorb with silica gel and neutralize with 10% sodium bicarbonate .

Q. What chromatographic techniques are most effective for separating byproducts in synthesis?

  • Analytical Workflow :

  • HPLC : Use a C18 column (5 µm, 250 mm × 4.6 mm) with acetonitrile/water (70:30 v/v) mobile phase (flow rate: 1 mL/min) .
  • GC-MS : Employ a DB-5MS column (30 m × 0.25 mm) and temperature gradient (50°C to 250°C at 10°C/min) to detect chlorinated impurities .

Properties

IUPAC Name

2-[2-(2-chloroethoxy)ethoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13ClO3/c7-1-3-9-5-6-10-4-2-8/h8H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KECMLGZOQMJIBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCCl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30199936
Record name 2-(2-(2-Chloroethoxy)ethoxy)ethanol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5197-62-6
Record name 2-[(2-Chloroethoxy)ethoxy]ethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5197-62-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2-(2-Chloroethoxy)ethoxy)ethanol
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Record name 2-[2-(2-Chloroethoxy)ethoxy]ethanol
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Record name 2-(2-(2-Chloroethoxy)ethoxy)ethanol
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Record name 2-(2-(2-chloroethoxy)ethoxy)ethanol
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2-[2-(2-Chloroethoxy)ethoxy]ethanol
2-[2-(2-Chloroethoxy)ethoxy]ethanol
2-[2-(2-Chloroethoxy)ethoxy]ethanol
2-[2-(2-Chloroethoxy)ethoxy]ethanol
2-[2-(2-Chloroethoxy)ethoxy]ethanol
2-[2-(2-Chloroethoxy)ethoxy]ethanol

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